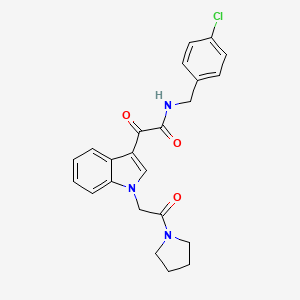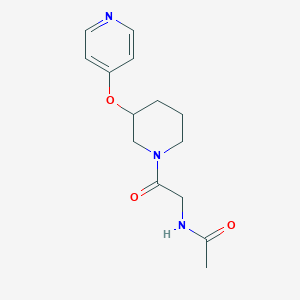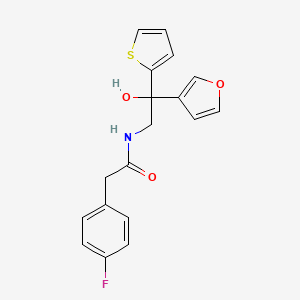
4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological disorders.
作用機序
The mechanism of action of 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide involves the selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain and is implicated in the development of various neurological disorders. The selective antagonism of this receptor by 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide are mainly related to its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain and is implicated in the development of various neurological disorders. The selective antagonism of this receptor by 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction.
実験室実験の利点と制限
The advantages of using 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide in lab experiments include its selective antagonism of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the research on 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide. These include the development of more efficient synthesis methods for the compound, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its potential as a tool for studying the role of the dopamine D3 receptor in other physiological processes. Additionally, the development of more selective and potent compounds targeting the dopamine D3 receptor could lead to the development of more effective treatments for neurological disorders.
合成法
The synthesis of 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide involves several steps, including the reaction of 4-bromo-2-fluorobenzonitrile with 4-(4-aminobutyl)piperidine, followed by the reaction of the resulting intermediate with tetrahydrothiophene-3-carboxaldehyde. The final step involves the reaction of the intermediate with propylamine to yield the desired compound.
科学的研究の応用
4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to selectively target the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The selective antagonism of this receptor by 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction.
特性
IUPAC Name |
4-propyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-3-16-4-6-18(7-5-16)20(23)21-14-17-8-11-22(12-9-17)19-10-13-24-15-19/h4-7,17,19H,2-3,8-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLLTDOJUOWMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2465553.png)

![imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide](/img/structure/B2465555.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2465559.png)

![4-(dipropylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2465561.png)
![2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2465562.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2465564.png)

![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)

![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)